

A Comprehensive Technical Guide to the Spectroscopic Characterization of Indoline-1-carbothioamide

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Compound of Interest

Compound Name: *Indoline-1-carbothioamide*

Cat. No.: *B3037726*

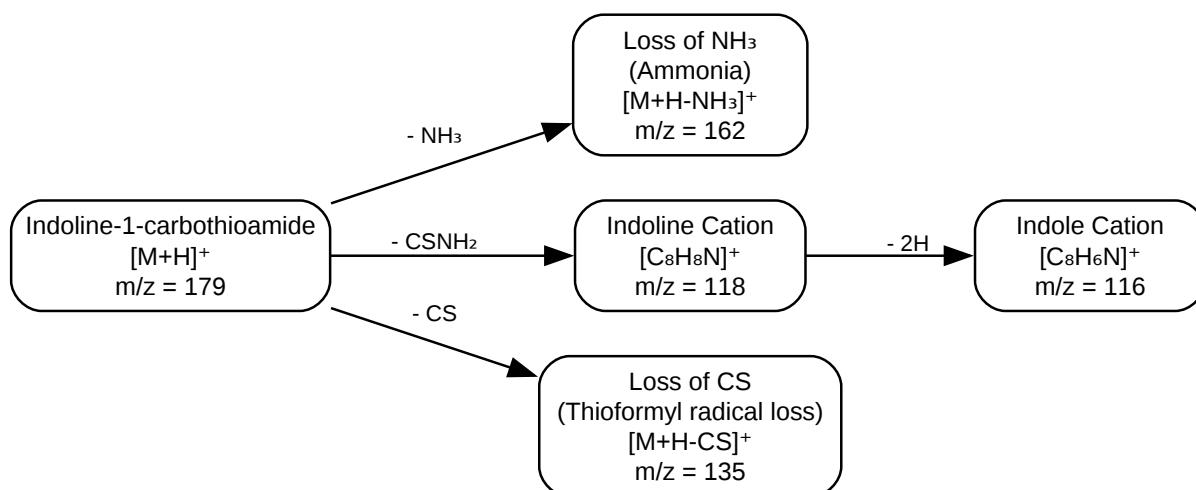
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Introduction

Indoline-1-carbothioamide is a heterocyclic compound featuring a bicyclic indoline core functionalized with a carbothioamide group at the nitrogen atom. This moiety is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities associated with both the indoline scaffold and the thioamide functional group.^[1] Accurate structural elucidation and purity assessment are paramount for any further investigation, be it for synthetic methodology development or pharmacological screening. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally characterize **Indoline-1-carbothioamide**. The narrative explains the causality behind experimental choices and provides a framework for interpreting the resulting data, ensuring a high degree of scientific integrity and trustworthiness in the characterization process.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the chemical structure of **Indoline-1-carbothioamide** is presented below with a standardized atom numbering system. This system will be used consistently throughout the guide for spectral assignments.

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Caption: Plausible ESI-MS/MS fragmentation pathway for **Indoline-1-carbothioamide**.

Summary of Expected Mass Peaks:

m/z	Possible Fragment Ion	Neutral Loss
179	[C ₉ H ₁₁ N ₂ S] ⁺	[M+H] ⁺
162	[C ₉ H ₈ NS] ⁺	NH ₃ (Ammonia)
135	[C ₈ H ₁₁ N ₂] ⁺	CS (Carbon monosulfide)
118	[C ₈ H ₈ N] ⁺	CSNH ₂ (Thioformamide radical)
116	[C ₈ H ₆ N] ⁺	CSNH ₂ + 2H

The detection of the molecular ion at m/z 179 confirms the molecular formula, while the presence of key fragments like m/z 118 (corresponding to the indoline core) strongly supports the proposed structure. [2][3]

Conclusion

The comprehensive analysis using NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of **Indoline-1-carbothioamide**. ¹H and ¹³C NMR

establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of critical functional groups, notably the N-H of the thioamide, the aromatic system, and the C=S bond. Finally, high-resolution mass spectrometry verifies the elemental composition through an accurate mass measurement of the molecular ion, and tandem MS confirms the connectivity of the core structural units through predictable fragmentation patterns. Together, these techniques provide the unambiguous and trustworthy characterization required for advancing this compound into further chemical and biological research.

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